molecular formula C12H18N2O B1585773 2-Morpholin-4-yl-1-phenylethylamine CAS No. 38060-08-1

2-Morpholin-4-yl-1-phenylethylamine

Cat. No.: B1585773
CAS No.: 38060-08-1
M. Wt: 206.28 g/mol
InChI Key: CLAGARRWBBUZDR-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1-phenylethylamine is a synthetic compound with the molecular formula C12H18N2O. It is known for its structural complexity, featuring a morpholine ring attached to a phenylethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-1-phenylethylamine typically involves the reaction of 2-amino-1-(4-morpholinyl)-2-phenylethanone with appropriate reagents. One common method includes the reductive amination of the ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the morpholine ring and the phenylethylamine backbone.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-1-phenylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Morpholin-4-yl-1-phenylethylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-1-phenylethylamine is unique due to its combination of a morpholine ring and a phenylethylamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-morpholin-4-yl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAGARRWBBUZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384640
Record name 2-Morpholin-4-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38060-08-1
Record name 2-Morpholin-4-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of LAH (6.1 mmol) in THF (25 mL) is added dropwise a solution of 2-amino-1-morpholin-4-yl-2-phenylethanone (670 mmol) in THF (5 mL) at 0° C. The reaction mixture is refluxed for 2 hr, and then the reaction is quenched by the addition of Na2SO4-10H2O at 0° C. After stirring at room temperature for 0.5 h, the resulting mixture is filtered through celite, and the filtrate is concentrated in vacuo to give the title compound, which is directly used for the next reaction without further purification.
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6.1 mmol
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670 mmol
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Quantity
5 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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